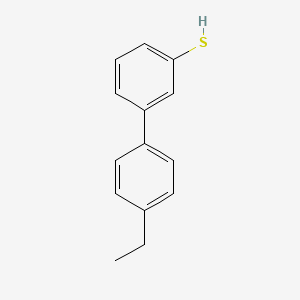

3-(4-Ethylphenyl)thiophenol

Description

Overview of Thiophenol Structural Motifs in Organic Chemistry

Thiophenol, with the chemical formula C₆H₅SH, is the simplest aromatic thiol and serves as the parent structure for a vast class of compounds. spectrumchemical.com The defining feature of this motif is a sulfhydryl (-SH) group attached to a benzene (B151609) ring. This functional group imparts distinct reactivity to the molecule. The sulfur-hydrogen bond is more acidic than the oxygen-hydrogen bond in phenols, making thiophenols relatively strong acids for organic compounds.

The thiolate anion (ArS⁻), formed upon deprotonation, is a potent nucleophile, readily participating in a variety of chemical transformations. Key structural motifs and reactions involving thiophenols include:

Thioethers (Sulfides): Formed through the alkylation or arylation of the thiolate anion. The C-S-C linkage is a stable and common feature in many complex molecules. thermofisher.com

Disulfides: Resulting from the oxidation of two thiophenol molecules, forming a sulfur-sulfur (S-S) bond. This reversible reaction is crucial in various chemical and biological systems.

Non-covalent Interactions: Thiophenols can engage in specific intermolecular forces, including S-H···S hydrogen bonds and π-stacking interactions between aromatic rings. nih.govrsc.org These forces are critical in supramolecular chemistry and the design of crystal structures. nih.gov

The versatility of the thiophenol moiety makes it a universal precursor for accessing a wide range of aryl-sulfur functionalities. core.ac.uk

Significance of Sulfur-Containing Aromatic Compounds in Advanced Chemical Research

Aromatic organosulfur compounds are ubiquitous and hold a privileged position in many areas of scientific research and industry. Their importance stems from the unique properties conferred by the sulfur atom. tandfonline.com

Organic Synthesis: Thiophenols and their derivatives are indispensable reagents and intermediates. thermofisher.comresearchgate.net They are used in cross-coupling reactions to form C-S bonds, a key step in the synthesis of many complex organic molecules. organic-chemistry.org The development of odorless thiophenol surrogates, such as S-aryl isothiouronium salts, has further expanded their utility by addressing the practical challenges associated with their strong, unpleasant odor and air sensitivity. core.ac.uk

Materials Science: The unique electronic and physical properties of aromatic sulfur compounds make them valuable components in advanced materials. They are used in the development of organic semiconductors, polymers with high refractive indices, and photoactive materials. beilstein-journals.orgrsc.orgevitachem.com For instance, certain benzothiophene (B83047) derivatives, which can be synthesized from thiophenol precursors, are used in organic field-effect transistors (OFETs). rsc.org

Medicinal Chemistry: Aryl-sulfur motifs are present in a significant number of pharmaceuticals and biologically active compounds. core.ac.uktandfonline.com The sulfur atom can modulate a molecule's polarity, metabolic stability, and ability to interact with biological targets.

The diverse roles of these compounds underscore the ongoing interest in synthesizing and characterizing new derivatives to explore novel functionalities and applications. tandfonline.comfrontiersin.org

Research Gaps and Motivations for Investigating 3-(4-Ethylphenyl)thiophenol

Despite the extensive research into thiophenols, specific substitution patterns often remain underexplored. A detailed survey of chemical literature reveals a notable research gap concerning This compound . While its isomers, such as 4-ethylthiophenol, and other biphenyl (B1667301) thiols are known, this particular compound has not been the subject of dedicated study. chemsrc.comchemicalbook.com

The motivation for investigating this compound stems from its unique structure, which combines a biphenyl framework with a thiol group and an ethyl substituent at specific positions. This arrangement is expected to give rise to distinct physicochemical properties. Key motivations for its study include:

Understanding Structure-Property Relationships: Investigating how the meta-position of the thiol group relative to the inter-ring bond influences the electronic communication between the two aromatic rings.

Exploring New Applications: The biphenyl scaffold is common in liquid crystals and specialty polymers. The presence of a reactive thiol group could allow this compound to serve as a novel monomer or cross-linking agent for creating advanced materials with tailored properties. beilstein-journals.org

The lack of established synthetic routes and characterization data for this compound represents a clear opportunity for fundamental chemical research.

Scope and Objectives of Academic Inquiry for the Compound

A focused academic inquiry into this compound would aim to fill the existing knowledge gap. The primary objectives of such a research program would be to synthesize, characterize, and evaluate the potential utility of this compound.

The table below outlines the proposed scope and objectives for a comprehensive investigation.

| Research Area | Specific Objective | Methodology |

| Synthesis | To develop a high-yield, scalable synthetic route to this compound. | Investigation of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) between a protected 3-bromothiophenol (B44568) derivative and 4-ethylphenylboronic acid, followed by deprotection. An alternative is the Newman-Kwart rearrangement on a corresponding phenol (B47542) derivative. organic-chemistry.orgnih.gov |

| Structural Characterization | To unambiguously confirm the molecular structure and purity of the synthesized compound. | Spectroscopic analysis including ¹H NMR, ¹³C NMR, and Mass Spectrometry. publish.csiro.aumdpi.com Infrared (IR) spectroscopy to confirm the presence of the S-H bond. ajol.info |

| Physicochemical Properties | To determine key physical properties. | Measurement of melting point and boiling point. Determination of solubility in various organic solvents. |

| Computational Modeling | To predict molecular geometry and electronic properties. | Density Functional Theory (DFT) calculations to determine optimized geometry, bond lengths, bond angles, and electronic parameters like HOMO-LUMO energy levels and electrostatic potential maps. researchgate.netresearchgate.net |

| Reactivity Studies | To explore the chemical reactivity of the thiol group. | Performing characteristic reactions such as oxidation to the disulfide, alkylation to form thioethers, and participation in thiol-ene click reactions. beilstein-journals.org |

Achieving these objectives would provide the first comprehensive dataset for this compound, establishing a foundation for its potential use in more advanced applications and contributing valuable knowledge to the field of organosulfur chemistry.

Compound Data

For context, the known properties of the parent compound, thiophenol, and a related isomer are provided below.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point |

| Thiophenol | 108-98-5 | C₆H₆S | 110.18 g/mol | 169 °C chembk.com |

| 4-Ethylthiophenol | 4946-13-8 | C₈H₁₀S | 138.23 g/mol | 211.7 °C chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMVDSRDXMFJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 4 Ethylphenyl Thiophenol

Reactions Involving the Thiol Group (-SH)

The thiol moiety is the most reactive site on the molecule, participating in a wide array of chemical transformations. Its acidity and the ease with which the S-H bond undergoes homolytic cleavage are central to its chemical behavior.

The oxidation of the thiol group in 3-(4-Ethylphenyl)thiophenol can lead to several products depending on the nature and strength of the oxidizing agent.

Disulfide Formation : Thiophenols are readily oxidized, even by mild oxidizing agents like atmospheric oxygen, especially in the presence of a base, to form the corresponding disulfide. wikipedia.org This reaction involves the coupling of two thiyl radicals. For this compound, this results in the formation of bis(3-(4-ethylphenyl)phenyl) disulfide. This dimerization is a common and often spontaneous process for many thiols. wikipedia.org

Sulfinic and Sulfonic Acids : Stronger oxidizing agents are required to achieve higher oxidation states of the sulfur atom. The reaction can proceed sequentially, first to a sulfinic acid and subsequently to a sulfonic acid. These transformations typically require potent oxidants such as hydrogen peroxide, peroxy acids, or potassium permanganate (B83412).

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | O₂, mild base | Bis(3-(4-ethylphenyl)phenyl) disulfide | Disulfide |

| This compound | H₂O₂, HNO₃ | 3-(4-Ethylphenyl)benzenesulfinic acid | Sulfinic Acid |

| This compound | KMnO₄, m-CPBA | 3-(4-Ethylphenyl)benzenesulfonic acid | Sulfonic Acid |

The thiol group is acidic, and upon deprotonation with a base, it forms a thiophenolate anion. This anion is a potent nucleophile that readily participates in substitution and addition reactions. wikipedia.org

The high nucleophilicity of the 3-(4-ethylphenyl)thiophenolate allows it to attack a variety of electrophilic centers. wikipedia.org A common example is the Williamson ether synthesis-analogous reaction with alkyl halides to form thioethers (sulfides). This S-alkylation is a cornerstone of organosulfur chemistry. wikipedia.org

Table 2: Nucleophilic Reactions of 3-(4-Ethylphenyl)thiophenolate

| Electrophile | Reagent/Conditions | Product | Product Class |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Base (e.g., NaOH, K₂CO₃) | 3-(4-Ethylphenyl)phenyl methyl sulfide (B99878) | Thioether |

| Benzyl Bromide (BnBr) | Base (e.g., NaH) | Benzyl 3-(4-ethylphenyl)phenyl sulfide | Thioether |

| Epoxide (e.g., Propylene Oxide) | Base catalysis | 1-((3-(4-Ethylphenyl)phenyl)thio)propan-2-ol | β-Hydroxy Thioether |

The nucleophilic character of the thiol group extends to reactions with carbonyl compounds and conjugated systems.

Reactions with Carbonyls : Thiols can react with aldehydes and ketones to form hemithioacetals and thioacetals. These reactions are typically acid-catalyzed. The sulfhydryl groups of thiols are known to react nonenzymatically with various carbonyl compounds. nih.gov

Michael Addition : As a soft nucleophile, the thiophenolate readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is highly efficient for forming carbon-sulfur bonds and is a key transformation in organic synthesis. researchgate.netsrce.hr The reaction proceeds rapidly, often under mild, catalyst-free conditions. researchgate.net

Table 3: Addition Reactions to Carbonyls and Michael Acceptors

| Electrophilic Substrate | Reaction Type | Product |

|---|---|---|

| Propanal | Thioacetal Formation | 1,1-bis((3-(4-Ethylphenyl)phenyl)thio)propane |

| Methyl vinyl ketone | Michael Addition | 4-((3-(4-Ethylphenyl)phenyl)thio)butan-2-one |

| Acrylonitrile | Michael Addition | 3-((3-(4-Ethylphenyl)phenyl)thio)propanenitrile |

The relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) allows for the facile generation of a thiyl radical (RS•) through homolytic cleavage. nih.gov This can be achieved through thermal or photochemical initiation, often with a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgnih.gov

Once formed, the 3-(4-ethylphenyl)thiyl radical is a versatile intermediate. Its primary reactions include:

Dimerization : Two thiyl radicals can combine to form the corresponding disulfide, which is the reverse of homolytic cleavage. wikipedia.org

Hydrogen Abstraction : It can abstract a hydrogen atom from another molecule to regenerate the thiol.

Addition to Unsaturation : A key reaction is its addition to alkenes and alkynes, known as the thiol-ene or thiol-yne reaction. wikipedia.org This process proceeds via an anti-Markovnikov addition mechanism, forming a carbon-centered radical which then propagates the radical chain by abstracting a hydrogen from another thiol molecule. wikipedia.orgalfa-chemistry.comlibretexts.org

Table 4: Generation and Reactions of 3-(4-Ethylphenyl)thiyl Radical

| Method of Generation | Co-reactant | Reaction Type | Product |

|---|---|---|---|

| AIBN, heat | - | Dimerization | Bis(3-(4-ethylphenyl)phenyl) disulfide |

| UV light (photolysis) | 1-Octene | Thiol-ene Addition | 3-(4-Ethylphenyl)phenyl octyl sulfide |

| Mn(III) acetate (B1210297) | N-arylacrylamide | Sulfenylation/Cyclization | 3-(Sulfenylmethyl)oxoindole derivatives |

In complex, multi-step syntheses, the high reactivity of the thiol group often necessitates its protection to prevent unwanted side reactions. A protecting group masks the thiol, withstands the reaction conditions of subsequent steps, and can be cleanly removed later to regenerate the free thiol.

Common strategies involve converting the thiol to a thioester or a thioether that is stable under certain conditions but can be cleaved selectively. For instance, forming a thioester (e.g., an S-acetyl group) is a common protection method. Deprotection can be achieved under basic conditions. nih.gov

Table 5: Protection and Deprotection of the Thiol Group

| Protection Reagent | Protected Form | Deprotection Reagent/Conditions |

|---|---|---|

| Acetyl Chloride | S-(3-(4-Ethylphenyl)phenyl) ethanethioate | Base (e.g., NaOH, NH₃ in MeOH) |

| Benzyl Bromide | Benzyl 3-(4-ethylphenyl)phenyl sulfide | Na / liquid NH₃ (Birch reduction) |

| t-Butyl alcohol / acid | S-tert-butyl thioether | Strong acid (e.g., TFA) |

Reactions Involving the Aromatic Ring System

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS). The site of substitution is directed by the existing substituents: the thiol (-SH) group, the ethyl (-CH₂CH₃) group, and the thioether linkage connecting the rings.

Ring A (bearing the -SH group) : The thiol group is an activating, ortho-, para-director. Therefore, electrophiles will preferentially attack the positions ortho and para to the sulfur atom (positions 2, 4, and 6). Position 4 is sterically less hindered than the ortho positions.

Ring B (bearing the ethyl group) : The ethyl group is also an activating, ortho-, para-director. The thioether linkage acts as the point of attachment. Electrophiles will tend to attack the positions ortho to the ethyl group (positions 3' and 5'), as the para position is occupied.

The specific outcome can be influenced by the reaction conditions and the nature of the electrophile.

Table 6: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Probable Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-(4-ethylphenyl)thiophenol and 2-Nitro-5-(4-ethylphenyl)thiophenol |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-(4-ethylphenyl)thiophenol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-3-(4-ethylphenyl)thiophenol |

| Sulfonation | Fuming H₂SO₄ | 6-(4-Ethylphenyl)benzenethiol-2-sulfonic acid |

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. In this compound, both aromatic rings can potentially undergo EAS, but their reactivity is influenced by the existing substituents.

Ring A (Thiophenol Ring): The thiol (-SH) group is an ortho-, para-director and an activating group. The 4-ethylphenyl group is a meta-director relative to the thiol group. Therefore, electrophilic attack on this ring would be directed to the positions ortho and para to the thiol group.

Ring B (Ethylphenyl Ring): The ethyl (-CH₂CH₃) group is an ortho-, para-director and an activating group.

The directing effects of the substituents would determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Competition between the two rings would depend on the specific reaction conditions, with the more activated ring being more susceptible to substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Activating/Deactivating Group | Directing Effect | Predicted Position of Attack |

|---|---|---|---|

| Ring A | Thiol (-SH) | Activating | Ortho, Para |

| 4-Ethylphenyl Group | Deactivating (Inductive) | Meta | |

| Ring B | Ethyl (-CH₂CH₃) | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNA) is less common for simple aromatic rings unless they are activated by strong electron-withdrawing groups (typically nitro groups) or proceed via an aryne mechanism under harsh conditions. For this compound, which lacks strong electron-withdrawing groups, classical SNAr reactions are not expected to be favorable. The thiol group itself, particularly in its deprotonated thiophenolate form (S⁻), is a potent nucleophile that can participate in substitution reactions with other electrophilic substrates.

Aryl-Aryl Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Aryl-aryl coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound could serve as a coupling partner in these reactions, typically after conversion to a suitable derivative.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. To use this compound in a Suzuki reaction, it would first need to be halogenated (e.g., brominated or iodinated) to form an aryl halide or converted into a boronic acid derivative. A significant challenge is that the free thiol group can poison the palladium catalyst. researchgate.net Therefore, protection of the thiol group (e.g., as a thioester or thioether) would likely be necessary before performing the coupling reaction. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. synarchive.comorganic-chemistry.org Similar to the Suzuki coupling, this compound would need to be converted into either an organohalide or an organozinc reagent. The issue of catalyst poisoning by the free thiol remains a critical consideration.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction to form carbon-nitrogen bonds from an aryl halide and an amine. wikipedia.orgacsgcipr.org A variation of this reaction allows for the coupling of thiols with aryl halides to form aryl thioethers. wikipedia.org In this context, this compound could be directly coupled with various aryl or heteroaryl halides to synthesize more complex diaryl thioethers. This reaction is often tolerant of a wide range of functional groups. organic-chemistry.org

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies for reactions involving this compound have not been published. However, the following methodologies represent the standard approaches used to elucidate such reaction pathways.

Kinetic Studies and Reaction Rate Determination

Kinetic studies would be essential to understand the factors influencing the speed of reactions involving this compound. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, researchers can determine the reaction order and activation energy. For instance, in a Buchwald-Hartwig C-S coupling reaction, kinetic analysis could help determine whether the rate-limiting step is the oxidative addition of the aryl halide to the palladium catalyst, transmetalation, or the final reductive elimination.

Table 2: Hypothetical Kinetic Data for a Buchwald-Hartwig Coupling

| Experiment | [this compound] (M) | [Aryl Bromide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

This data is illustrative and does not represent actual experimental results.

Spectroscopic Intermediates Identification

The identification of reaction intermediates is crucial for confirming a proposed mechanism. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can be used to trap and characterize transient species. For palladium-catalyzed coupling reactions, ³¹P NMR spectroscopy is particularly valuable for tracking the transformation of phosphine-ligated palladium intermediates throughout the catalytic cycle. In situ Infrared (IR) spectroscopy and Mass Spectrometry could also provide real-time information on the formation and consumption of intermediates.

Computational Validation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for validating proposed reaction mechanisms. nih.gov DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the relative energies of different species along a reaction coordinate, allowing for the determination of activation barriers and reaction thermodynamics.

Visualize transition state geometries to understand the key bond-forming and bond-breaking events.

Explore alternative reaction pathways to determine the most energetically favorable route.

For this compound, computational studies could predict the most likely sites for electrophilic attack or map out the entire catalytic cycle for a cross-coupling reaction, providing insights that are difficult to obtain experimentally.

Derivatization and Functionalization Strategies for 3 4 Ethylphenyl Thiophenol

Synthesis of Thioethers and Sulfides

The conversion of 3-(4-Ethylphenyl)thiophenol to its corresponding thioethers, or sulfides, represents a fundamental and widely employed derivatization strategy. The high nucleophilicity of the thiophenolate anion, readily generated by deprotonation of the thiol, facilitates its reaction with a variety of electrophiles.

One of the most common methods for the synthesis of thioethers from thiophenols is the Williamson ether synthesis-analogous reaction, which involves the S-alkylation of the corresponding thiolate with an alkyl halide. This straightforward SN2 reaction is a reliable method for forming carbon-sulfur bonds.

More advanced methods include copper-catalyzed cross-coupling reactions, which have emerged as powerful tools for the formation of diaryl and aryl-alkyl thioethers. These reactions often utilize aryl halides or boronic acids as coupling partners. While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the general principles of these methodologies are broadly applicable. For instance, copper-catalyzed reactions of aryl iodides with a sulfur source can lead to the formation of diaryl thioethers.

Another approach involves the reaction of thiols with alcohols in the presence of a Lewis acid catalyst, such as zinc chloride. This method provides an alternative to the use of alkyl halides. Furthermore, oxidative C(aryl)-C(OH) bond thioetherification has been developed, offering a novel route to thioethers from secondary aryl alcohols.

The following table summarizes common methods for the synthesis of thioethers that are applicable to this compound:

| Reaction Type | Electrophile/Coupling Partner | Catalyst/Reagent | Product Type |

| S-Alkylation | Alkyl Halides | Base | Alkyl-aryl thioethers |

| Copper-Catalyzed Coupling | Aryl Iodides | Copper salts (e.g., CuI) | Diaryl thioethers |

| Lewis Acid Catalysis | Alcohols | Lewis Acids (e.g., ZnCl2) | Alkyl-aryl thioethers |

| Oxidative Thioetherification | Secondary Aryl Alcohols | Copper salts and an oxidant | Aryl thioethers |

Formation of Sulfoxides and Sulfones

The sulfur atom in the thioether derivatives of this compound can be readily oxidized to form the corresponding sulfoxides and sulfones. These higher oxidation state sulfur compounds exhibit distinct chemical and physical properties, including increased polarity and the potential for chirality at the sulfur center in sulfoxides.

The selective oxidation of thioethers to sulfoxides requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). The stoichiometry of the oxidant is a key factor in achieving selectivity for the sulfoxide (B87167).

Further oxidation of either the thioether or the sulfoxide yields the corresponding sulfone. This transformation is typically achieved using stronger oxidizing agents or more forcing reaction conditions. Reagents like potassium permanganate (B83412) (KMnO4) or an excess of hydrogen peroxide can effectively drive the reaction to the sulfone state. Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is another effective and versatile reagent for the oxidation of sulfides to both sulfoxides and sulfones, with the product being dependent on the reaction stoichiometry and temperature.

The general scheme for the oxidation of a thioether derived from this compound is presented below:

3-(4-Ethylphenyl)phenyl-S-R → 3-(4-Ethylphenyl)phenyl-S(O)-R → 3-(4-Ethylphenyl)phenyl-S(O)₂-R (Thioether)(Sulfoxide)(Sulfone)

Key oxidizing agents and their typical applications in the oxidation of thioethers are summarized in the following table:

| Oxidizing Agent | Typical Product | Key Considerations |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry and catalyst dependent |

| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing agent |

| Oxone® | Sulfoxide or Sulfone | Stoichiometry and temperature dependent |

Construction of Heterocyclic Systems Incorporating the Thiophenyl Moiety

The reactive thiol group of this compound serves as a key functional handle for the construction of various sulfur-containing heterocyclic systems. Thiazolidinones and triazoles are two important classes of heterocycles that can be synthesized from thiophenol precursors, often exhibiting a range of biological activities.

Thiazolidinones: The synthesis of 4-thiazolidinones typically involves a one-pot, three-component reaction between an amine, an aldehyde, and thioglycolic acid. In the context of derivatizing this compound, a common strategy would first involve the conversion of the thiophenol to an amino-functionalized derivative, which can then participate in the thiazolidinone ring formation. A more direct approach involves the reaction of a Schiff base with a thiol-containing compound. For instance, a Schiff base can be reacted with thioglycolic acid to yield a thiazolidinone. A relevant synthetic pathway involves the reaction of a hydrazine (B178648) derivative with an aldehyde to form a hydrazone (a type of Schiff base), which can then be cyclized with thioglycolic acid to afford a thiazolidinone ring.

Triazoles: The synthesis of triazole derivatives often utilizes the azide-alkyne Huisgen cycloaddition, a prominent example of "click chemistry." To incorporate the 3-(4-ethylphenyl)thiophenyl moiety into a triazole ring, the thiophenol would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, S-alkylation of this compound with an alkyl halide containing a terminal alkyne would yield a precursor ready for cycloaddition with an organic azide. Another approach to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives.

Development of Polymeric Derivatives and Macromolecular Architectures

The functional groups present in this compound and its derivatives offer opportunities for their incorporation into polymeric structures and the creation of novel macromolecular architectures. The development of such materials is of interest for applications in electronics, optics, and advanced materials.

One potential route to polymeric derivatives involves the polymerization of thiophene-containing monomers. For instance, if the 3-(4-ethylphenyl)thiophenyl moiety is attached to a polymerizable group, such as a vinyl or acetylene (B1199291) unit, it can be incorporated into a polymer backbone through various polymerization techniques. The polymerization of thiophene (B33073) and its derivatives can be achieved through methods such as oxidative polymerization or electrochemical polymerization to produce conductive polymers. A recent study detailed the electrochemical deposition of a polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene, highlighting the potential for creating functional polymer surfaces from related structures.

Another approach to macromolecular architectures involves the formation of metal-thiophenolato complexes. Thiophenols can react with metal ions to form coordination polymers. For example, the reaction of thiophenol with copper(I) salts is known to produce polymeric copper thiophenolate. By analogy, this compound could be used to generate novel coordination polymers with potentially interesting structural and electronic properties.

Furthermore, the principles of sodium thiophenolate initiated polymerization of other monomers, such as methacrylates in the presence of elemental sulfur, could be extended to derivatives of this compound to create high-refractive-index polymers.

Stereoselective Transformations and Chirality Introduction

The introduction of chirality into derivatives of this compound is a key step towards the development of enantiomerically pure compounds for applications in areas such as asymmetric catalysis and pharmaceuticals. Stereoselective transformations can be employed to control the three-dimensional arrangement of atoms in these molecules.

A primary method for introducing a chiral center involves the asymmetric oxidation of thioether derivatives to form chiral sulfoxides. The sulfur atom in a sulfoxide is a stereocenter when the two organic substituents are different. The use of chiral oxidizing agents or catalysts can favor the formation of one enantiomer over the other.

Another avenue for introducing chirality is through the stereoselective addition of the thiophenol to a prochiral substrate. For example, the conjugate addition of this compound to an α,β-unsaturated carbonyl compound can, in the presence of a chiral catalyst, lead to the formation of a product with a new stereocenter with high enantioselectivity. Research has demonstrated the feasibility of photoredox-catalyzed radical addition of thiophenols to lactones in a stereoselective manner.

Furthermore, the 3-(4-ethylphenyl)thiophenyl moiety can be incorporated into larger molecules that already possess chiral centers, or it can be used as a ligand for chiral metal complexes. While specific examples of stereoselective transformations involving this compound are not extensively reported, the general principles of asymmetric synthesis provide a framework for the development of such methodologies.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(4-Ethylphenyl)thiophenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the downfield region, typically between δ 7.0 and 7.6 ppm. The splitting patterns will be complex due to spin-spin coupling between adjacent protons. The protons on the thiophenol ring will show a different set of multiplets compared to the protons on the ethylphenyl ring.

Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂-) protons around δ 2.7 ppm and a triplet for the methyl (-CH₃) protons around δ 1.2 ppm. The quartet arises from coupling with the three methyl protons, and the triplet from coupling with the two methylene protons.

Thiol Proton: The thiol (-SH) proton is expected to appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is typically found in the range of δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-145 ppm. The number of signals will depend on the symmetry of the molecule. For this compound, which is unsymmetrical, a total of 12 distinct aromatic carbon signals are expected. The carbon atom attached to the sulfur (C-S) will be downfield shifted compared to other aromatic carbons.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear around δ 28 ppm, and the methyl carbon (-CH₃) will be further upfield, around δ 15 ppm.

Quaternary Carbons: The carbon atoms at the point of attachment between the two rings and the carbon attached to the ethyl group will appear as weaker signals in the aromatic region.

2D NMR Experiments: To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the ethyl group and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for identifying the quaternary carbons and confirming the connectivity between the two aromatic rings and the ethyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl -CH₂- | ~2.7 (quartet) | ~28 |

| Thiol -SH | 3.0 - 4.0 (broad singlet) | - |

| Aromatic C-H | 7.0 - 7.6 (multiplets) | 120 - 135 |

| Aromatic C-S | - | ~130-135 |

| Aromatic C-C (ipso) | - | ~140-145 |

The two aromatic rings in this compound are not expected to be coplanar due to steric hindrance between the ortho-hydrogens of the two rings. The degree of twisting, or the dihedral angle between the planes of the two rings, can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOE enhancements are observed between protons that are close in space, regardless of whether they are connected through bonds. By measuring the intensity of NOE cross-peaks between protons on the different rings, it is possible to estimate the average internuclear distances and thus deduce the preferred conformation of the molecule in solution. For biphenyl (B1667301) derivatives, the torsional barrier to rotation around the central C-C bond can also be studied using variable temperature NMR experiments.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₄S), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several characteristic pathways:

Loss of the ethyl group: A prominent fragment ion would be expected from the cleavage of the bond between the ethyl group and the phenyl ring, resulting in a fragment at [M - 29]⁺, corresponding to the loss of a C₂H₅ radical.

Loss of the thiol group: Fragmentation involving the loss of the SH group would lead to a fragment at [M - 33]⁺.

Cleavage of the biphenyl linkage: The bond between the two aromatic rings could cleave, leading to fragments corresponding to the individual substituted phenyl rings.

Aromatic ring fragmentation: Further fragmentation of the aromatic rings can occur, leading to a complex pattern of smaller ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₄H₁₄S]⁺ | 214 |

| [M - CH₃]⁺ | [C₁₃H₁₁S]⁺ | 199 |

| [M - C₂H₅]⁺ | [C₁₂H₉S]⁺ | 185 |

| [M - SH]⁺ | [C₁₄H₁₃]⁺ | 181 |

| [C₇H₇S]⁺ | Thiophenyl cation | 123 |

| [C₈H₉]⁺ | Ethylphenyl cation | 105 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and the dihedral angle between the two aromatic rings in the solid state would be determined. This would provide a static picture of the molecule's preferred conformation, which can be compared with the dynamic information obtained from NMR in solution.

Intermolecular Interactions: The way the molecules pack in the crystal lattice is determined by intermolecular forces such as van der Waals interactions, and potentially weak S-H···π or C-H···π interactions. Understanding these interactions is crucial for comprehending the material's bulk properties. In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound is likely to be governed by efficient space-filling and weak non-covalent interactions.

While no experimental crystal structure is available for this compound, studies on related substituted biphenyls often reveal non-planar conformations and packing motifs driven by C-H···π interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹) are due to the C-H stretching vibrations of the ethyl group.

C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

C-S Stretch: A weak to medium intensity band for the C-S stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals.

S-H Stretch: The S-H stretch is often weak in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the aromatic rings typically give rise to strong Raman bands.

C-S Stretch: The C-S stretching vibration is also observable in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3030 | ~3030 |

| Aliphatic C-H Stretch | ~2870-2960 | ~2870-2960 |

| S-H Stretch | ~2560 (weak) | ~2560 (weak) |

| Aromatic C=C Stretch | ~1600, 1580, 1490 | ~1600, 1580, 1490 |

| C-S Stretch | ~700 | ~700 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system of the two aromatic rings. The presence of the sulfur atom with its lone pairs of electrons can also lead to n → π* transitions, although these are typically much weaker.

The biphenyl moiety acts as a chromophore. The extent of conjugation between the two rings, which is dependent on the dihedral angle, will influence the position and intensity of the absorption maxima (λ_max). A more planar conformation would lead to greater conjugation and a red shift (shift to longer wavelengths) of the absorption bands. The ethyl and thiol substituents will act as auxochromes, causing slight shifts in the absorption maxima compared to unsubstituted biphenyl. The spectrum is expected to show a strong absorption band in the UV region, likely around 250-280 nm.

Theoretical and Computational Studies on 3 4 Ethylphenyl Thiophenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful tools for investigating the properties of molecules without the need for empirical data. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide detailed insights into the electronic and geometric structures of molecules such as 3-(4-Ethylphenyl)thiophenol. mdpi.comresearchgate.net These computational approaches are fundamental in predicting molecular behavior and characteristics.

Geometric and Electronic Structure Optimization

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, methods such as DFT, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to calculate the equilibrium geometry. nih.gov This process yields crucial data including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The optimization process for this compound would involve systematically adjusting the atomic coordinates to find the structure with the lowest possible electronic energy. The resulting geometry would reveal the precise spatial relationship between the thiophenol ring, the ethylphenyl group, and the sulfur-hydrogen bond.

Interactive Table: Predicted Geometric Parameters for this compound Below are typical, illustrative values for the key geometric parameters that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-C (Ethyl) | ~1.53 Å |

| Bond Angle | C-S-H | ~96.5° |

| Bond Angle | C-C-S | ~121.0° |

| Dihedral Angle | C-C-S-H | ~0° or 180° |

Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netchemrxiv.org

For thiophenol derivatives, the HOMO is typically characterized by a significant contribution from the sulfur atom's non-bonding lone pair electrons, which may exhibit π-interaction with the benzene (B151609) ring. nih.govkaist.ac.kr The LUMO is generally a π* orbital delocalized over the aromatic system. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. researchgate.net

Interactive Table: Predicted Frontier Orbital Energies for this compound This table presents plausible calculated energy values for the frontier orbitals, which are key to understanding the molecule's electronic behavior and reactivity.

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -5.85 | Electron-donating ability; likely site for electrophilic attack |

| LUMO | -0.95 | Electron-accepting ability; likely site for nucleophilic attack |

| Energy Gap (ΔE) | 4.90 | Indicator of chemical stability and reactivity |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution, indicating regions of positive and negative electrostatic potential. youtube.com These maps are valuable for predicting how a molecule will interact with electrophiles and nucleophiles.

In an MEP map, red areas signify regions of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate electron-deficient regions with positive potential, which are attractive to nucleophiles. researchgate.net For this compound, the MEP would likely show a region of high negative potential (red) around the sulfur atom due to its lone pairs, while the acidic proton of the thiol group would be represented by a region of positive potential (blue). nih.gov The π-systems of the aromatic rings would also contribute to the electrostatic potential.

Numerical values for the charge distribution can be obtained through population analysis methods like Mulliken or Natural Population Analysis (NPA). nih.gov

Interactive Table: Predicted Atomic Charges for Key Atoms in this compound The following table provides illustrative partial charges on key atoms, quantifying the charge distribution across the molecule.

| Atom | Predicted Partial Charge (a.u.) |

| S (Sulfur) | -0.15 |

| H (of Thiol) | +0.20 |

| C (bonded to S) | +0.10 |

| C (para to S) | -0.05 |

Reaction Mechanism Predictions and Transition State Theory

Understanding how chemical reactions occur at a molecular level is a primary goal of computational chemistry. Transition State Theory (TST) provides a framework for calculating the rates of elementary chemical reactions by examining the properties of the activated complex, or transition state. wikipedia.orglibretexts.org

Activation Energies and Reaction Pathways

Computational methods can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This reaction pathway includes reactants, products, any intermediates, and the high-energy transition states that connect them. libretexts.org The activation energy (Ea) is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. wikipedia.org

For this compound, a common reaction involves the thiol group, such as its deprotonation by a base or its reaction with an electrophile. rsc.orgmdpi.com Computational modeling can predict the structure of the transition state for such a reaction and calculate its activation energy. A lower activation energy implies a faster reaction rate.

Interactive Table: Hypothetical Activation Energies for Reactions of this compound This table shows illustrative activation energies for plausible reactions involving the thiol group.

| Reaction | Predicted Activation Energy (kcal/mol) |

| Deprotonation by Hydroxide | 5.5 |

| S-Alkylation with Methyl Iodide | 15.2 |

| Addition to an Alkene | 20.8 |

Radical Stability and Reactivity Prediction

The S-H bond in thiophenols can undergo homolytic cleavage to form a thiyl radical (Ar-S•). The stability of this radical is a key factor in its subsequent reactivity. A primary measure of the S-H bond strength and the resulting radical's stability is the Bond Dissociation Enthalpy (BDE). nih.gov A lower BDE indicates a weaker bond and a more stable radical, which is therefore more easily formed.

Computational chemistry allows for the accurate calculation of BDEs. The stability of the 3-(4-ethylphenyl)thiophenyl radical would be influenced by the electronic effects of the ethylphenyl substituent. Once formed, the reactivity of this thiyl radical in processes like addition to double bonds can be explored by calculating the activation barriers for these subsequent reactions. rsc.org Studies on the related phenylthiyl radical show that the singly occupied molecular orbital (SOMO) is largely localized on the sulfur atom, which dictates its reactivity. kaist.ac.krresearchgate.net

Interactive Table: Predicted Radical Stability and Reactivity Parameters This table presents a hypothetical BDE value for the S-H bond and compares it to thiophenol, illustrating the potential influence of the substituent.

| Compound | Parameter | Predicted Value (kcal/mol) |

| This compound | S-H Bond Dissociation Enthalpy | 76.2 |

| Thiophenol | S-H Bond Dissociation Enthalpy | 76.8 researchgate.net |

Spectroscopic Property Simulations and Validation

Computational chemistry offers robust methods for simulating the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, Density Functional Theory (DFT) is a primary tool for these simulations.

Detailed Research Findings

The simulation of spectroscopic properties for thiophenol derivatives is typically achieved using DFT and its time-dependent extension, TD-DFT. nih.govmdpi.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy for geometry optimization, frequency calculations, and NMR chemical shifts. nih.govscilit.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These calculations, when referenced against a standard like tetramethylsilane (TMS), can predict the chemical shifts of the aromatic and ethyl protons and carbons with high accuracy, aiding in the structural confirmation of the synthesized molecule. ruc.dkresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These simulated spectra help in assigning the experimental IR and Raman bands to specific molecular motions, such as the characteristic S-H stretch, C-S stretches, and various aromatic C-H and C-C vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.commdpi.com This can predict the maximum absorption wavelengths (λmax) and helps characterize the electronic structure, such as π→π* transitions within the aromatic rings. researchgate.net

Validation of these computational models is crucial and involves a direct comparison of the simulated spectra with experimental results. scilit.com A strong correlation between the predicted and measured data confirms that the calculated molecular geometry and electronic structure are accurate representations of the molecule. mdpi.com

Interactive Table: Simulated vs. Experimental Spectroscopic Data Framework A representative table illustrating how simulated data for this compound would be compared against experimental values for validation.

| Spectroscopic Technique | Parameter | Simulated Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (S-H proton) | ~3.5 ppm | (To be determined) |

| ¹³C NMR | Chemical Shift (C-S carbon) | ~130 ppm | (To be determined) |

| IR Spectroscopy | S-H Stretch Frequency | ~2550 cm⁻¹ | (To be determined) |

| UV-Vis Spectroscopy | λmax (π→π* transition) | ~250-270 nm | (To be determined) |

Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other governs its macroscopic properties, such as its physical state and solubility. These interactions are primarily non-covalent.

Detailed Research Findings

Computational studies on thiophenol and its derivatives reveal a delicate balance of several key intermolecular forces that dictate their aggregation behavior. nih.gov

π-Stacking: The two phenyl rings in this compound are prime candidates for π-stacking interactions. These are primarily driven by dispersion forces and are crucial for the self-assembly of aromatic molecules. nih.gov The presence of the ethyl substituent can influence the geometry and strength of this stacking.

Hydrogen Bonding: The thiol group (S-H) can act as a weak hydrogen bond donor. Studies on the thiophenol dimer have identified a long, dispersion-controlled S-H···S hydrogen bond that anchors the π-stacked structures. desy.deacs.orgresearchgate.net

S-H/π Interactions: Beyond conventional hydrogen bonds, the thiol S-H group can interact directly with the π-electron cloud of an adjacent aromatic ring. nih.govnih.gov This type of interaction is driven by favorable orbital interactions (π→σ*) and contributes significantly to the crystal packing and conformational preferences in related molecules. nih.gov

Analysis Methods: To quantify these weak interactions, methods like the Quantum Theory of Atoms in Molecules (QTAIM) are employed. nih.govresearchgate.net QTAIM analysis of the calculated electron density can identify and characterize bond critical points (BCPs) between interacting atoms, providing evidence for hydrogen bonds or other non-covalent interactions. semanticscholar.orguit.no Natural Bond Orbital (NBO) analysis can also reveal the nature of orbital interactions, such as charge transfer in hydrogen bonding. rsc.org

Interactive Table: Key Intermolecular Interactions and Analysis Methods

| Interaction Type | Description | Primary Driving Force | Computational Analysis Method |

|---|---|---|---|

| π-Stacking | Interaction between the faces of the two aromatic rings. | Dispersion | Symmetry-Adapted Perturbation Theory (SAPT), NCI Plot |

| S-H···S Hydrogen Bond | Weak hydrogen bond between the thiol proton and a sulfur atom of a neighboring molecule. | Electrostatics & Dispersion | QTAIM, NBO Analysis |

| S-H/π Interaction | Interaction of the S-H bond with the π-electron cloud of a phenyl ring. | Orbital Interaction (π→σ*), Electrostatics | QTAIM, NBO Analysis |

| Hydrophobic Interactions | Interactions involving the ethyl group and aromatic C-H bonds. | Dispersion | PLIP, MD Simulations |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insight into static properties and small molecular clusters, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in a condensed phase (e.g., in a liquid state or in solution). mdpi.com

Detailed Research Findings

MD simulations model the movement of every atom in a system over time based on a classical mechanical force field. nih.gov For this compound, an MD simulation would provide insights into:

Conformational Dynamics: The molecule is not rigid. MD simulations can explore the rotational dynamics around the C-S bond and the bond connecting the two phenyl rings, revealing the preferred dihedral angles and the energy barriers between different conformations in solution. nih.gov

Solvation Structure: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can characterize how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and reactivity.

Transport Properties: From the simulation trajectory, properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.

Force Field Selection: A critical aspect of MD is the choice of an appropriate force field, which is a set of parameters describing the potential energy of the system. For sulfur-containing aromatic compounds, force fields like OPLS-AA or CHARMM/CGenFF are often used, though they may require specific parameterization to accurately model the anisotropic nature of sulfur's interactions. nih.govnih.govethz.ch Polarizable force fields can offer improved accuracy for systems where electronic polarization is significant. acs.org

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent, minimizing the system's energy, and then simulating its evolution over nanoseconds to microseconds to observe its dynamic behavior under specific temperature and pressure conditions. mdpi.com

Interactive Table: Typical MD Simulation Parameters and Outputs

| Simulation Parameter/Component | Typical Choice/Setup | Purpose |

|---|---|---|

| Force Field | OPLS-AA, GAFF2, CHARMM/CGenFF | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P (for water), Explicit solvent molecules | Represents the solution environment. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to experimental lab settings. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of molecular motions and conformations. |

| Calculated Property (Output) | Description | Insight Gained |

| Radial Distribution Function (RDF) | Probability of finding a solvent atom at a distance from a solute atom. | Describes the solvation shell structure. |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between atoms over time. | Indicates the stability and conformational flexibility of the molecule. |

| Dihedral Angle Distribution | Histogram of key torsional angles over the simulation. | Reveals preferred molecular conformations. |

Exploration of Research Applications Beyond Basic Characterization

Applications as Organic Synthons and Building Blocks

The reactivity of the thiol group and the electronic properties of the ethyl-substituted biphenyl (B1667301) system make 3-(4-Ethylphenyl)thiophenol a valuable synthon in organic chemistry.

In the Construction of Complex Organic Molecules

As a bifunctional molecule, this compound serves as a strategic starting point for the synthesis of more complex structures. The thiol (-SH) group is a potent nucleophile and can readily participate in various bond-forming reactions. For instance, it can be used in copper-catalyzed C-S coupling reactions to form diaryl thioethers, which are structural motifs found in some pharmaceuticals and organic materials. organic-chemistry.org The synthesis of aryl thiols from aryl iodides using a copper catalyst and a sulfur source is a well-established method that can be adapted for reactions involving this compound. organic-chemistry.org

The molecule can also be a precursor for creating heterocyclic compounds. The thiol group can react with appropriately functionalized partners to form sulfur-containing rings, which are prevalent in many biologically active compounds. nih.gov The presence of the 4-ethylphenyl group influences the solubility and electronic properties of the resulting complex molecules, a feature that can be fine-tuned by synthetic chemists.

For the Development of Novel Ligands in Catalysis

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Thiophenol-based compounds are known to be versatile ligands that form stable complexes with a wide range of transition metals. researchgate.net The sulfur atom in this compound can act as a soft donor, binding effectively to late transition metals like palladium, platinum, and gold.

The combination of the thiol donor with the aromatic rings allows for the design of hemilabile ligands, which contain both a strong and a weak coordinating group. This property can be exploited to stabilize active metal centers in a catalytic cycle. researchgate.net For example, by introducing another donor group (such as a phosphine (B1218219) or an amine) onto the aromatic framework of this compound, a bidentate or polydentate ligand can be created. The ethyl group on the terminal phenyl ring can also influence the steric and electronic environment of the metal center, thereby affecting the outcome of the catalytic reaction. The search for new and more efficient catalytically active transition metal complexes often relies on the rational design and synthesis of such appropriate ligands. researchgate.net

Integration into Materials Science Research

The unique properties of this compound make it a candidate for various applications in materials science, from surface modification to the development of advanced functional materials.

In Self-Assembled Monolayers (SAMs) Research

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Thiols are well-known for their strong affinity for gold and other metal surfaces, forming a stable covalent bond. mdpi.comharvard.edumdpi.com This interaction is the basis for using thiophenol derivatives to create functionalized surfaces with tailored properties.

This compound can be used to form SAMs on gold electrodes, with the sulfur atom binding to the surface and the ethylphenyl group extending outwards. mdpi.com The properties of the resulting monolayer are dictated by the terminal group. The ethylphenyl moiety would create a relatively hydrophobic surface. The packing and orientation of the molecules in the SAM can be influenced by intermolecular interactions between the aromatic rings. Such modified surfaces are studied for applications in nanotechnology, sensing, and corrosion prevention. harvard.eduoaepublish.com The ability to modify surfaces at the nanoscale is a key aspect of modern materials science. harvard.edu

| Application Area | Role of this compound | Key Interacting Group | Resulting Surface Property |

| Nanotechnology | Forms ordered molecular layers on metal substrates | Thiol (-SH) | Controlled surface chemistry |

| Corrosion Prevention | Creates a protective barrier against corrosive agents | Biphenyl-like structure | Enhanced stability |

| Biosensing | Provides a surface for biomolecule immobilization | Terminal Ethylphenyl group | Hydrophobic/Aromatic interactions |

As Components in Functional Polymers and Conducting Materials

Thiol-containing compounds can be incorporated into polymers through various polymerization techniques, such as thiol-ene chemistry, to create functional materials. mdpi.com This method allows for the facile synthesis of polymers with diverse side chains, tuning properties like solubility and surface chemistry. mdpi.com this compound could be used as a chain-transfer agent in radical polymerization or as a monomer in the synthesis of poly(thioether)s.

Furthermore, thiophene (B33073) and its derivatives are fundamental building blocks for conducting polymers, which are materials with promise in a wide range of electronic applications. cmu.eduresearchgate.net While not a thiophene itself, this compound could be used to modify thiophene-based polymers. The incorporation of the ethylphenylthiophenol moiety as a side chain on a polythiophene backbone could influence the polymer's morphology, solubility, and electronic properties, which are critical for its performance in devices like organic transistors or solar cells. researchgate.net

| Polymer Type | Potential Role of this compound | Method of Incorporation | Potential Benefit |

| Poly(thioether)s | Monomer | Step-growth polymerization | Introduction of aromatic properties |

| Functional Polymers | Side-chain modifier | Thiol-ene reaction | Tunable solubility and surface energy |

| Conducting Polymers | Additive or co-monomer | Chemical or electrochemical polymerization | Control over morphology and electronic properties |

For Optoelectronic Applications and Sensor Development

The development of organic materials for optoelectronic devices is a rapidly growing field of research. nih.gov Materials based on thiophene have played a significant role in the advancement of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov The electronic properties of this compound, stemming from its conjugated aromatic system, make it a candidate for incorporation into optoelectronic materials. It could be used as a building block for small molecules or polymers designed to absorb or emit light, or to transport charge.

In the area of sensor development, the specific interactions of a functional surface with target analytes are key. Polymers derived from thiophene derivatives have been used to create selective layers on electrodes for the detection of various substances. mdpi.com For instance, a polymer film derived from a substituted phenyl-thiophene was used to detect synthetic stimulants. mdpi.com Similarly, a surface modified with a SAM of this compound could be designed to detect specific aromatic molecules through π-π stacking interactions. Fluorescent probes for the detection of thiophenols have also been developed, highlighting the importance of the thiophenol moiety in molecular recognition and sensing applications. nih.gov

Exploration in Advanced Analytical Methodologies

The structural features of this compound, which include a biphenyl-like core and a reactive thiol group, suggest its potential utility in various advanced analytical methodologies. While direct research on this specific compound is limited, the principles governing the use of its constituent moieties—thiophenol and biphenyl systems—provide a strong basis for exploring its applications.

As Chemical Probes or Reagents for Detection

Thiophenol and its derivatives are extensively used in the development of chemical probes, particularly fluorescent probes, for the detection of various analytes. nih.govnih.gov These probes are often designed based on the high nucleophilicity of the thiol group. nih.gov A common strategy involves attaching a recognition unit, such as a 2,4-dinitrophenyl ether group, to a fluorophore. nih.govresearchgate.net In the presence of a target analyte like thiophenol, the ether group is cleaved, releasing the fluorophore from its quenched state and resulting in a "turn-on" fluorescence signal. nih.govresearchgate.net

Given this precedent, this compound could serve as a reactive component in similar detection systems. Its thiol group can react with specific recognition sites, making it a potential tool for developing novel probes. The biphenyl structure could also influence the photophysical properties of such probes, potentially modulating the Stokes shift or quantum yield. For instance, a general mechanism for a thiophenol-reactive probe is outlined below:

Table 1: General Mechanism for Thiophenol-Responsive Fluorescent Probes

| Step | Description | Example Reaction |

| 1 | A non-fluorescent or weakly fluorescent probe molecule contains a recognition moiety (e.g., 2,4-dinitrophenyl ether) attached to a fluorophore. | Probe-O-DNP + Thiophenol → |

| 2 | Thiophenol's nucleophilic thiol group attacks and cleaves the recognition moiety. | Probe-OH + DNP-S-Thiophenol |

| 3 | The cleavage releases the free fluorophore, which is highly fluorescent. | Enhanced Fluorescence Signal |

This mechanism highlights the potential for using the reactive nature of the thiol in compounds like this compound for analytical purposes.

In Chromatographic Separation Research

The separation of structurally similar aromatic isomers, such as those of this compound, presents a significant challenge in analytical chemistry. Research in high-performance liquid chromatography (HPLC) has focused on developing stationary phases with alternative selectivities to the standard C18 columns. chromatographyonline.comchromatographyonline.com For aromatic compounds, phenyl-based stationary phases, particularly biphenyl phases, have shown enhanced retention and unique selectivity. chromatographyonline.comrestek.com

The biphenyl stationary phase offers multiple retention mechanisms, including hydrophobic interactions and π-π interactions, which are particularly effective for separating polarizable analytes containing aromatic rings. chromatographyonline.comrestek.com The increased aromatic character of a biphenyl column, compared to a standard phenyl-hexyl phase, can improve the resolution of complex mixtures of aromatic isomers like terphenyls and quaterphenyls. qub.ac.uk For instance, studies comparing different stationary phases for the separation of non-polar, positional isomers have demonstrated the superior performance of columns designed for aromatic compounds. qub.ac.uk

A reverse-phase HPLC method using a biphenyl column could be a suitable approach for the analysis of this compound and its related impurities. The choice of mobile phase, particularly the organic modifier (e.g., acetonitrile (B52724) vs. methanol), can significantly impact selectivity due to differing interactions with the stationary phase. chromatographyonline.comchromforum.org

Table 2: Comparison of Stationary Phases for Aromatic Compound Separation

| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for Aromatic Isomers |

| C18 (Octadecylsilane) | Hydrophobic interactions | Standard, but may offer limited selectivity for positional isomers. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Improved selectivity over C18 for aromatic compounds. qub.ac.uk |

| Biphenyl | Enhanced π-π interactions, polarizability | High degree of shape selectivity, often providing the best resolution for complex aromatic mixtures. chromatographyonline.comqub.ac.uk |

Biological Research Contexts (excluding clinical human trials, dosage, safety, adverse effects)

While direct biological studies on this compound are not prominent in the literature, its core structure represents a "privileged scaffold" found in many biologically active compounds. The biphenyl-thiol motif is a key feature in molecules designed for various therapeutic targets, making it a valuable scaffold for fundamental research.

As Scaffolds for Investigating Structure-Activity Relationships for in vitro or theoretical studies

The thiophenol moiety is a versatile scaffold used in medicinal chemistry to explore structure-activity relationships (SAR). nih.govmdpi.com SAR studies systematically modify a lead compound's structure to determine which chemical groups are responsible for its biological effects. nih.gov The planarity and lipophilicity of the thiophene ring, a related sulfur-containing heterocycle, contribute to its ability to cross biological membranes and bind to receptors. nih.gov Thiophenol scaffolds are similarly explored as bioisosteres for phenyl rings to improve physicochemical properties and binding affinity. nih.gov

Derivatives of this compound could be synthesized to probe the requirements of a biological target. For example, the position and nature of substituents on either phenyl ring could be varied, and the resulting analogues tested in in vitro assays. Such studies help build quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity, guiding the design of more potent and selective molecules. researchgate.net The pentafluorosulfanyl (SF5) group, for instance, has been used as a bioisostere for trifluoromethyl (CF3) groups in SAR studies of selective androgen receptor modulators (SARMs), demonstrating how modifying aromatic scaffolds can tune biological activity. mdpi.com

Interaction Studies with Biomolecules (e.g., enzyme binding in in silico models)

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger biomolecule, such as an enzyme or receptor. researchgate.netgyanvihar.org This method is instrumental in drug discovery and for understanding molecular interactions at a fundamental level. researchgate.net Thiophenol and thiophene-containing compounds are frequently the subjects of such studies to predict their potential as enzyme inhibitors. mdpi.comnih.gov

The this compound structure could be docked into the active sites of various enzymes to explore potential binding modes. Key interactions often involve:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor.

Hydrophobic Interactions: The biphenyl structure can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in a binding pocket. mdpi.com

π-π Stacking: The aromatic rings can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan.

For example, in silico studies of phenolic compounds with the cyclooxygenase-2 (COX-2) enzyme have revealed binding affinities and specific interactions, such as hydrogen bonds and hydrophobic contacts, that correlate with in vitro inhibitory activity. nih.gov Similarly, docking studies of thiophene analogues have been used to predict binding energies and identify key interacting amino acids within target proteins. gyanvihar.orgmdpi.com A hypothetical docking study of this compound could yield data on its binding energy and the specific residues involved in the interaction, providing a rationale for its potential biological activity.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Hypothetical)

| Interaction Type | Involving Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Thiol group (-SH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Ethyl group, Phenyl rings | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Phenyl rings | Lysine, Arginine |

These computational approaches allow for the rapid screening of compounds and provide insights that guide further in vitro experimental work. rsc.org

Future Research Directions and Open Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of substituted thiophenols often relies on multi-step procedures that can involve harsh reagents and generate significant waste. A primary challenge is the development of greener and more atom-economical synthetic pathways to 3-(4-Ethylphenyl)thiophenol.

Future research could focus on: